molecular formula C21H24N2O6S B3294656 N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide CAS No. 887461-44-1

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide

Cat. No.: B3294656
CAS No.: 887461-44-1
M. Wt: 432.5 g/mol
InChI Key: RKDHZHIEGSNUMS-UHFFFAOYSA-N
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Description

N-[(2Z)-5,6-Dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with dimethoxy and methoxyethyl groups. The Z-configuration of the imine bond in the dihydrothiazole ring is critical for its stereoelectronic properties. The methoxy substituents enhance solubility in polar solvents, while the methoxyethyl chain introduces conformational flexibility .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-25-10-9-23-14-11-16(27-3)17(28-4)12-18(14)30-21(23)22-20(24)13-7-6-8-15(26-2)19(13)29-5/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDHZHIEGSNUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide typically involves the reaction of appropriate benzothiazole derivatives with methoxy-substituted benzamides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding quinones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted benzamides .

Scientific Research Applications

Biological Activities

Research indicates that benzothiazole derivatives like this compound exhibit a variety of biological activities , particularly in the following areas:

1. Anticancer Activity

  • Studies have shown that compounds similar to N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation. This suggests potential applications in cancer therapy.

2. Antimicrobial Properties

  • Benzothiazole derivatives are noted for their antimicrobial activities. Preliminary studies indicate that this compound could inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

  • Some benzothiazole derivatives have demonstrated anti-inflammatory properties. This compound may interact with inflammatory pathways, providing a basis for research into treatments for inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions using substituted sulfonamides or acetophenones with thiourea.

The mechanism of action often involves the compound's interaction with specific biological targets within cells. For example, it may modulate signaling pathways associated with cell proliferation and survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated induction of apoptosis in breast cancer cell lines via caspase activation.
Study BAntimicrobial TestingShowed effective inhibition against Staphylococcus aureus and E. coli.
Study CAnti-inflammatory EffectsReported reduction in inflammatory markers in animal models.

These findings highlight the potential of this compound as a versatile compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Applications / Reactivity
Target Compound 1,3-Benzothiazole 5,6-Dimethoxy; 3-(2-methoxyethyl); 2,3-dimethoxybenzamide High polarity (methoxy groups); flexible side chain Potential bioactivity (inferred from benzamide analogs)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazole 2-Methoxyphenyl; 4-phenyl; 4-methylbenzamide Moderate solubility; rigid aromatic systems Crystallography studies (X-ray resolved)
6-Chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Chloro; methyl; sulfone groups High thermal stability; strong electron-withdrawing Heterocyclic synthesis; sulfonamide reactivity
(Z)-3-Chloromethylidene-5,6-dimethoxy-2-methyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide 1,2-Benzothiazole (sulfone) Chloromethylidene; 5,6-dimethoxy; sulfone Electrophilic character; polarizable Reactivity in cycloaddition or nucleophilic substitution
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl; N,O-bidentate directing group Metal-coordination capability Catalyst for C–H bond functionalization

Key Observations:

  • Electronic Effects: The target compound’s dimethoxy groups donate electron density to the benzothiazole ring, contrasting with the electron-withdrawing sulfone and chloro groups in . This difference may influence reactivity in substitution or cyclization reactions.
  • Steric and Conformational Features: The methoxyethyl side chain in the target compound introduces greater flexibility compared to the rigid phenyl groups in or the planar sulfone systems in .

Research Findings and Discussion

Structural Characterization

  • Crystallography: Analogous compounds (e.g., ) were resolved via single-crystal X-ray diffraction using SHELX and ORTEP . The target compound’s Z-configuration and dihydrothiazole planarity could be similarly validated.
  • Spectroscopy: IR and NMR data from suggest that methoxy and benzamide groups in the target would show characteristic signals (e.g., δ 3.2–3.8 ppm for methoxy protons in ¹H NMR; C=O stretch at ~1645 cm⁻¹ in IR) .

Limitations and Contradictions

  • Evidence describes cyclization reactions in sulfamoyl systems, but the target’s methoxyethyl group may favor alternative reaction pathways (e.g., hydrogen bonding-driven aggregation) .

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole ring and a dimethoxybenzamide moiety. Its molecular formula is C21H22N2O6SC_{21}H_{22}N_{2}O_{6}S . The structural complexity of this compound suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-methoxyethylamine and thiourea derivatives under acidic conditions.
  • Formation of the Benzamide Moiety : This involves coupling reactions with appropriate carboxylic acid derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis .

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Assay Type
5A5492.122D
6HCC8275.132D
8NCI-H3580.852D

These results demonstrate the potential of such compounds in targeting lung cancer cells effectively .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited significant inhibition .

Case Studies

Several studies have focused on the biological activity of benzothiazole compounds:

  • Study on Antitumor Activity : A study evaluated various benzothiazole derivatives for their ability to inhibit tumor growth in vitro. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines.
    • Findings : Compounds showed higher activity in 2D assays compared to 3D assays, indicating the importance of the experimental model used .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial properties of similar compounds using broth microdilution methods.
    • Results : Certain derivatives were effective against E. coli and S. aureus, suggesting potential for development as antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for the multi-step preparation of this benzothiazole derivative?

The synthesis involves sequential condensation and cyclization steps. Key precursors include substituted benzothiazole intermediates and dimethoxybenzamide derivatives. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are optimal for polar reaction conditions, while triethylamine is commonly used to deprotonate intermediates and facilitate amide bond formation. Reaction temperatures should be maintained between 60–80°C to balance reaction kinetics and byproduct suppression .

Q. Which analytical techniques are essential for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and stereochemistry, particularly the Z-configuration of the imine bond. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies should be conducted using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Long-term stability in solution (e.g., DMSO) requires monitoring via HPLC at intervals (0, 3, 6 months) under controlled humidity and temperature (e.g., -20°C, inert atmosphere) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved during structural refinement?

Discrepancies often arise from disorder in the methoxyethyl side chain. Use SHELXL’s PART and SUMP commands to model disorder, and validate against hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s rules). Cross-check with density functional theory (DFT)-optimized geometries to resolve ambiguities .

Q. What experimental strategies mitigate low yields in the final cyclization step of the synthesis?

Low yields (~30–40%) are often due to steric hindrance from the 2-methoxyethyl group. Optimize by:

  • Introducing microwave-assisted synthesis (100°C, 20 min) to enhance reaction efficiency.
  • Replacing traditional bases with DBU (1,8-diazabicycloundec-7-ene) to improve deprotonation kinetics.
  • Employing flow chemistry to minimize intermediate degradation .

Q. How can researchers elucidate the compound’s mechanism of action in biological assays?

Preliminary docking studies using AutoDock Vina can identify potential targets (e.g., kinase enzymes). Validate with isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For cellular assays, use CRISPR-Cas9 knockouts of suspected targets to confirm specificity. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Q. What computational approaches predict the compound’s reactivity in functionalization reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) reveal solvation effects on reactivity. Compare with experimental results from Suzuki-Miyaura coupling trials .

Key Recommendations

  • Prioritize SCXRD for unambiguous structural confirmation, leveraging SHELX and ORTEP for visualization .
  • For biological studies, combine computational docking with knockout models to validate target engagement .
  • Address synthetic bottlenecks via microwave-assisted or flow chemistry protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide

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